![molecular formula C17H22FN3O4S B2985714 4-ethoxy-3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1705844-40-1](/img/structure/B2985714.png)
4-ethoxy-3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
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Description
4-ethoxy-3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H22FN3O4S and its molecular weight is 383.44. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileishmanial Application
This compound has shown potential in the treatment of leishmaniasis, a disease caused by protozoan parasites. The pyrazole moiety, present in the compound, is known for its pharmacological effects, including potent antileishmanial activities. In a study, related pyrazole derivatives exhibited significant activity against Leishmania aethiopica, with one compound displaying superior antipromastigote activity .
Antimalarial Activity
The same family of pyrazole-bearing compounds has been evaluated for their antimalarial properties. The in vivo antimalarial activities of these compounds were tested against Plasmodium berghei infected mice, showing promising results with considerable suppression rates .
Molecular Docking Studies
Molecular docking studies of pyrazole derivatives, including those similar to the compound , have justified their antileishmanial activity. The docking study conducted on Lm-PTR1, complexed with Trimethoprim, supported the potential of these compounds as antileishmanial agents .
Pharmacophore Development
Due to the diverse pharmacological effects of pyrazole-bearing compounds, they can be considered as potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents. Their structure-activity relationship can be further explored to enhance their efficacy .
Drug Resistance Studies
Given the rise of drug-resistant strains of Plasmodium falciparum, which is responsible for most malaria-related mortality, there is a need for new antimalarial agents. Compounds like 4-ethoxy-3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide could be pivotal in developing new treatments that overcome resistance .
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4S/c1-2-25-17-4-3-15(9-16(17)18)26(22,23)20-14-10-19-21(12-14)11-13-5-7-24-8-6-13/h3-4,9-10,12-13,20H,2,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODYZMNRMMAQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.